![molecular formula C17H25N3O5S B1683490 维拉利肽 CAS No. 66644-81-3](/img/structure/B1683490.png)
维拉利肽
描述
Veralipride, also known by the trade names Agreal and Agradil, is a typical antipsychotic of the benzamide class . It is used for the treatment of vasomotor symptoms associated with menopause . It works as a D2 receptor antagonist and induces prolactin secretion without any estrogenic or progestagenic effects .
Synthesis Analysis
Veralipride synthesis involves hydroxylated benzaldehydes as the starting materials and (CD3)2SO4 as the labelling substance . A known synthesis was followed for veralipride-d3 . This synthesis was extensively modified in the final steps for veralipride-d6 by introducing an ester exchange reaction which increased the overall yield .Molecular Structure Analysis
The molecular formula of Veralipride is C17H25N3O5S . Its average mass is 383.462 Da and its monoisotopic mass is 383.151489 Da .Chemical Reactions Analysis
Two sensitive and selective chromatographic methods were developed and validated for the determination of Veralipride in the presence of its degradation products . Forced degradation studies were performed, using HCl, NaOH, and 3% H2O2 .Physical And Chemical Properties Analysis
Veralipride is a small molecule with a chemical formula of C17H25N3O5S . Its average weight is 383.46 and its monoisotopic weight is 383.151492091 .科学研究应用
药代动力学研究
维拉利肽已被用于药代动力学研究以研究药物吸收 . 在一项研究中,12 名健康志愿者通过三种不同的方式接受了等剂量的维拉利肽——静脉输注、口服溶液和口服胶囊 . 在服用溶液后,但在输注或胶囊后没有观察到两个最大血浆浓度,根据药物吸收的双位点模型进行解释 .
稳定性研究
维拉利肽已被用于稳定性研究 . 开发并验证了两种灵敏且选择性强的色谱方法,用于在存在其降解产物的情况下测定维拉利肽 . 使用 HCl、NaOH 和 3% H2O2 进行强迫降解研究 .
绝经症状的治疗
维拉利肽是一种抗精神病药物,用于治疗与绝经相关的血管和心理症状 . 它是 N - [ (1-烯丙基-2-吡咯烷基)甲基]-5-磺酰胺基-2-维雷酰胺 .
药物吸收研究
维拉利肽已被用于药物吸收研究 . 观察到口服维拉利肽后药代动力学中的双峰现象,表明药物吸收的双位点模型 .
剂量依赖性药代动力学研究
维拉利肽已被用于剂量依赖性药代动力学研究 . 这些研究使用纯维拉利肽,未经进一步纯化 .
色谱方法开发
维拉利肽已被用于色谱方法的开发 . 开发并验证了两种灵敏且选择性强的色谱方法,用于在存在其降解产物的情况下测定维拉利肽 .
作用机制
Target of Action
Veralipride is a substituted benzamide antipsychotic with antidopaminergic action . It primarily targets dopamine D2 receptors and carbonic anhydrase (CA) isoforms . Dopamine D2 receptors are involved in a variety of neurological processes, including motor control, reward, and cognition. Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning .
In addition, Veralipride incorporates a primary sulfonamide moiety and has been found to exhibit potent inhibitory activity across all tested human carbonic anhydrase (hCA) isoforms, with the exception of hCA III . This suggests that Veralipride may interfere with the function of these enzymes, potentially affecting a variety of physiological processes.
Biochemical Pathways
These pathways play crucial roles in a variety of physiological processes, including motor control, reward, and cognition .
Pharmacokinetics
It has been suggested that veralipride exhibits a double peak in plasma concentrations after oral absorption, indicating a potential site-specific absorption mechanism .
Result of Action
The molecular and cellular effects of Veralipride’s action are primarily related to its antagonistic effects on dopamine D2 receptors and carbonic anhydrase isoforms. By inhibiting the action of dopamine, Veralipride can affect a variety of neurological processes. Its inhibitory effects on carbonic anhydrase isoforms may also have significant physiological implications .
Action Environment
These factors can include diet, lifestyle, exposure to toxins, and co-administration with other drugs
安全和危害
Veralipride has been associated with serious side effects affecting the nervous system . These include depression, anxiety, sleep disorders, tremor, and tardive dyskinesia (an involuntary movement disorder which may be long-lasting or irreversible) . Due to these risks, it was withdrawn in several European countries in 2007 .
未来方向
Veralipride was first authorized for use in 1979 but has never gained approval in the United States . Despite its effectiveness in treating vasomotor symptoms associated with menopause, its sale ceased due to the serious side effects it produced . In July 2007, the European Medicines Agency (EMA) recommended the withdrawal of marketing authorizations for Veralipride .
属性
IUPAC Name |
2,3-dimethoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-4-7-20-8-5-6-12(20)11-19-17(21)14-9-13(26(18,22)23)10-15(24-2)16(14)25-3/h4,9-10,12H,1,5-8,11H2,2-3H3,(H,19,21)(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJXBGGBZJGVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66644-83-5 (mono-hydrochloride) | |
Record name | Veralipride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046268 | |
Record name | Veralipride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66644-81-3 | |
Record name | Veralipride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66644-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Veralipride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Veralipride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13523 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Veralipride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Veralipride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.376 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERALIPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7064109UD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。